3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate
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Overview
Description
3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate is a chemical compound with the molecular formula C19H18N2O3S3 and a molecular weight of 418.54. It belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
Thiazoles, including this compound, have a planar ring structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Derivative Formation
Heterocyclic Compound Synthesis : This compound is utilized in the synthesis of new heterocycles with dicoordinated phosphorus. These include 3-substituted thiazolo[3,2-d][1,4,2]diazaphosphole and its 5,6-dihydro and benzo derivatives, characterized by various NMR spectra techniques (Bansal, Mahnot, Sharma, & Karaghiosoff, 1992).
Synthesis of Antimicrobial Compounds : Novel triazolo-thiadiazoles with benzofuran and pyrazole moieties have been synthesized using a cyclocondensation reaction. These compounds displayed promising antimicrobial activities against certain bacterial strains (Idrees, Kola, & Siddiqui, 2019).
Anticancer Activity : Some fluorinated triazolo-thiadiazoles, synthesized using similar thiazole derivatives, have shown moderate to good antiproliferative potency against various cancer cell lines, suggesting potential for anticancer drug development (Chowrasia et al., 2017).
Dye Synthesis : The compound is used in the synthesis of thia- and quinomonomethylidyne-cyanine dyes. These dyes have absorption spectra similar to those obtained from thiazolo[3,4-a]pyrimidine (Mikitenko & Romanov, 1983).
Biochemical and Pharmacological Studies
Biochemical Inhibitors : Derivatives of this compound have been explored as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Apoptosis Induction in Cancer Cells : Novel synthesized thiazole derivatives have been studied for apoptosis induction in human leukemia cells, suggesting potential use in targeted cancer therapies (Finiuk et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to interact with a wide range of biological targets, including enzymes, receptors, and proteins involved in various cellular processes .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Thiazole derivatives, in general, can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole derivatives, however, are generally known for their good bioavailability and favorable pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
benzenesulfonate;2,3-dimethyl-6-phenyl-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2S2.C6H6O3S/c1-8-9(2)16-13-15(8)12(14)11(17-13)10-6-4-3-5-7-10;7-10(8,9)6-4-2-1-3-5-6/h3-7H,14H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYUFDSQIVSEED-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=[N+]1C(=C(S2)C3=CC=CC=C3)N)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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